

comprehensive literature review on N-Boc-2-piperidinecarboxylic acid

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Compound of Interest

Compound Name: *N-Boc-2-piperidinecarboxylic acid*

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An In-Depth Technical Guide to **N-Boc-2-Piperidinecarboxylic Acid**: Synthesis, Characterization, and Applications

Introduction: The Quintessential Chiral Building Block

In the landscape of modern organic synthesis and medicinal chemistry, **N-Boc-2-piperidinecarboxylic acid** has established itself as a cornerstone chiral building block. As the N-protected form of piperidine-2-carboxylic acid (pipecolic acid), this compound offers a unique combination of a conformationally constrained heterocyclic scaffold and orthogonal protecting groups, making it an invaluable asset in the synthesis of complex molecules.^{[1][2]} The piperidine ring is a "privileged structure," a motif frequently found in a vast array of bioactive natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties.^[2]

The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for the piperidine nitrogen. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, allows chemists to selectively perform transformations at the carboxylic acid moiety without interference.^{[1][2]} This guide provides a comprehensive overview for researchers and drug development professionals, delving into the synthesis, physicochemical properties, critical applications, and handling of **N-Boc-2-piperidinecarboxylic acid**, grounding technical protocols in mechanistic causality.

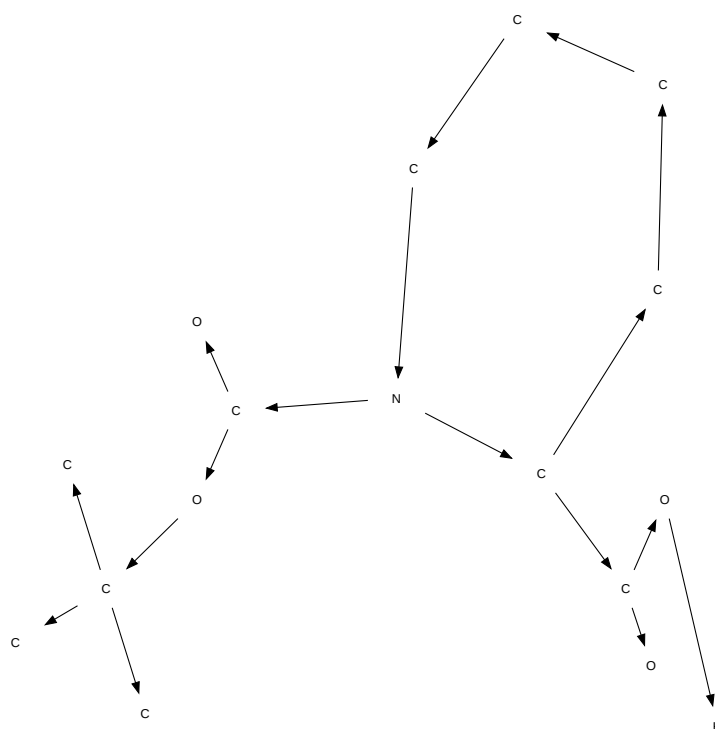
Physicochemical Properties & Spectroscopic Characterization

The physical and chemical properties of **N-Boc-2-piperidinecarboxylic acid** are fundamental to its handling and application in synthesis. It typically presents as a white to light yellow crystalline powder.^[3]

Summary of Physicochemical Data

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₉ NO ₄	[4] [5] [6]
Molecular Weight	229.27 g/mol	[4] [5] [6]
Appearance	White to light yellow crystal powder	[3]
CAS Number	98303-20-9 (Racemic)	[5] [6] [7]
28697-17-8 ((R)-enantiomer)	[3] [4]	
26250-84-0 ((S)-enantiomer)	[8]	
Melting Point	130-133 °C (Racemic)	
116-119 °C ((R)-enantiomer)	[3]	
122-126 °C ((S)-enantiomer)	[8]	
Optical Rotation ([α] ²³ /D)	+63.5 ± 3° (c=1 in acetic acid) for (R)-enantiomer	
Solubility	Soluble in dimethylformamide, methanol	[3]

Molecular Structure



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Caption: 2D Structure of **N-Boc-2-piperidinecarboxylic acid**.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound.

- **^1H NMR Spectroscopy:** The proton NMR spectrum provides distinct signals that correspond to the molecular structure. A representative ^1H -NMR (400 MHz, DMSO- d_6) shows a broad singlet for the carboxylic acid proton around 12.71 ppm.[3] The proton at the C2 position appears as a multiplet around 4.61 ppm. The protons of the tert-butyl group of the Boc protector appear as a characteristic singlet (or closely spaced multiplet due to rotamers) integrating to 9 hydrogens around 1.39 ppm.[3] The remaining piperidine ring protons appear as complex multiplets between 1.39 and 3.82 ppm.[3]
- **^{13}C NMR Spectroscopy:** The carbon spectrum confirms the presence of all 11 carbon atoms. Key signals include the carbonyl carbon of the carboxylic acid (~174 ppm), the carbamate carbonyl (~154 ppm), the quaternary carbon of the Boc group (~79 ppm), and the C2 carbon of the piperidine ring (~58 ppm).

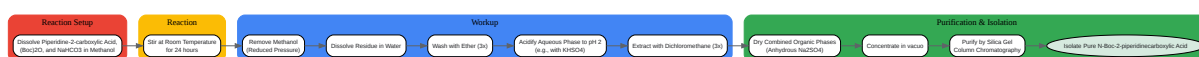
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[9] The spectrum will show a broad O-H stretch from the carboxylic acid ($\sim 3300\text{--}2500\text{ cm}^{-1}$), a sharp C=O stretch from the Boc carbamate group ($\sim 1690\text{ cm}^{-1}$), and another C=O stretch from the carboxylic acid ($\sim 1710\text{ cm}^{-1}$). The absence of an N-H stretch confirms the N-substitution.
- Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) typically shows the molecular ion peak $[M]^+$ at m/z 229.1.[3]

Synthesis and Manufacturing

The most prevalent and efficient synthesis of **N-Boc-2-piperidinecarboxylic acid** involves the protection of the commercially available piperidine-2-carboxylic acid (pipercolic acid). An alternative route begins with the hydrogenation of picolinic acid.

Route 1: N-Boc Protection of Piperidine-2-carboxylic Acid

This method is the most direct approach, utilizing di-tert-butyl dicarbonate ((Boc)₂O) to protect the secondary amine of pipercolic acid. The causality behind this choice is the high reactivity of (Boc)₂O with amines and the generation of benign byproducts (t-butanol and CO₂).



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Caption: Workflow for the Synthesis of **N-Boc-2-piperidinecarboxylic Acid**.

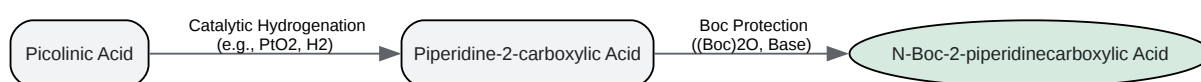
Detailed Experimental Protocol:[3]

- Reaction Setup: In a round-bottomed flask, combine D-(+)-piperidine-2-carboxylic acid (1.0 eq), di-tert-butyl dicarbonate (1.1 eq), and sodium bicarbonate (5.0 eq).
- Solvent Addition: Add methanol to the flask to create a stirrable mixture.
- Reaction: Stir the mixture vigorously at room temperature for approximately 24 hours. The reaction progress can be monitored by TLC.

- **Solvent Removal:** Upon completion, remove the methanol by distillation under reduced pressure using a rotary evaporator.
- **Aqueous Workup:** Dissolve the remaining residue in water. Wash the aqueous solution three times with diethyl ether to remove any unreacted di-tert-butyl dicarbonate and other nonpolar impurities.
- **Acidification:** Cool the aqueous phase in an ice bath and carefully adjust the pH to 2 with a saturated potassium bisulfate solution or dilute HCl.[3][10] The product will precipitate or remain in the aqueous layer.
- **Extraction:** Extract the acidified aqueous phase three times with dichloromethane or ethyl acetate.[3][10]
- **Drying and Concentration:** Combine the organic extracts, wash with saturated saline solution, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** If necessary, purify the crude solid by silica gel column chromatography using an eluent system such as petroleum ether/ethyl acetate/acetic acid to afford the pure white solid product.[3]

Route 2: Synthesis from Picolinic Acid

For situations where pipercolic acid is not readily available, it can be synthesized from picolinic acid via catalytic hydrogenation, followed by the Boc-protection step described above.



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Caption: Two-step synthesis starting from picolinic acid.

The hydrogenation of the pyridine ring is a robust transformation.[11] Catalysts like platinum oxide (PtO₂) are highly effective, often used in acidic solvents like glacial acetic acid or in

neutral media like water.[12][13] The reaction typically requires hydrogen gas under pressure (e.g., 2.5-70 bar) and proceeds smoothly to give the saturated piperidine ring.[12][13]

Enantioselective Synthesis

Obtaining enantiomerically pure **N-Boc-2-piperidinecarboxylic acid** is crucial for chiral drug synthesis. While starting from chiral pool D- or L-pipecolic acid is common, advanced methods like catalytic dynamic resolution (CDR) of racemic 2-lithio-N-Boc-piperidine have been developed. This technique uses a chiral ligand to selectively deprotonate and quench one enantiomer of the lithiated intermediate, providing access to highly enantioenriched 2-substituted piperidines.[14]

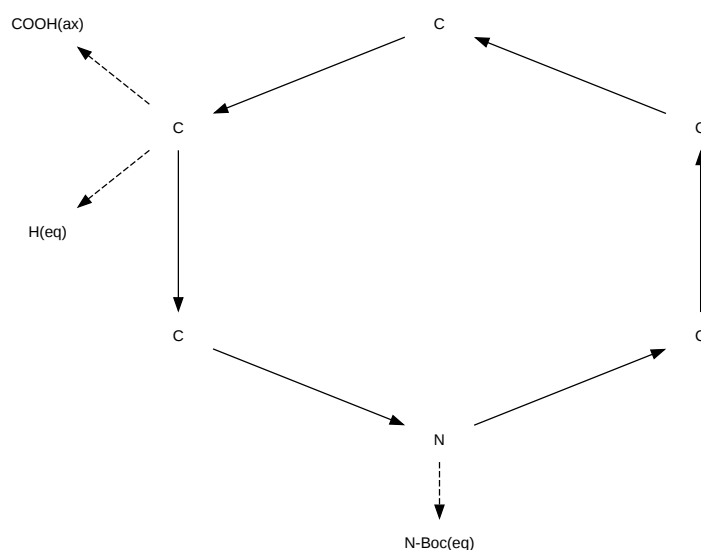
Key Applications in Research and Drug Development

The utility of **N-Boc-2-piperidinecarboxylic acid** spans from peptide chemistry to the synthesis of complex alkaloids and pharmaceuticals.

- **Peptide Synthesis and Peptidomimetics:** It is widely used as a non-natural amino acid in solid-phase peptide synthesis.[3][7] The incorporation of the pipecolic acid scaffold introduces a conformational constraint into a peptide backbone. This rigidity can protect the peptide from enzymatic degradation, enhance its binding affinity to biological targets, and improve its overall stability and bioavailability.[1]
- **Chiral Building Block:** As a versatile intermediate, it is a key starting material for a multitude of complex targets. The carboxylic acid can be reduced, converted to amides, or used in various coupling reactions, while the Boc-protected nitrogen can be deprotected to reveal a nucleophilic secondary amine for further functionalization. This dual functionality is essential in multi-step synthetic campaigns.[2]
- **Medicinal Chemistry:** The piperidine scaffold is central to numerous FDA-approved drugs. **N-Boc-2-piperidinecarboxylic acid** is a precursor to local anesthetics (e.g., Ropivacaine), GABA uptake inhibitors (e.g., Tiagabine), and antipsychotics.[14][15][16] Its use allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of new drug candidates by modifying the substituents on the piperidine ring.

Conformational Analysis

Understanding the three-dimensional structure of **N-Boc-2-piperidinecarboxylic acid** is vital for its application in structure-based drug design. The piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.^[17] Furthermore, rotation around the N-CO (carbamate) bond is restricted due to its partial double-bond character. This leads to the existence of distinct syn and anti rotamers (conformational isomers), which can sometimes be observed as separate species in NMR spectroscopy at low temperatures.^[17]



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Caption: Chair conformation of **N-Boc-2-piperidinecarboxylic acid**.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **N-Boc-2-piperidinecarboxylic acid** is essential. It is classified as an irritant.

GHS Hazard Information[4][5]

Hazard Code	Description	Precautionary Statement
H315	Causes skin irritation	P280: Wear protective gloves/protective clothing.
H319	Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335	May cause respiratory irritation	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.

Handling:

- Avoid all personal contact, including inhalation of dust.[\[18\]](#)
- Use in a well-ventilated area or a chemical fume hood.[\[19\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[5\]](#)[\[19\]](#) For weighing and transferring solids, a dust mask (e.g., N95) is recommended.[\[5\]](#)
- Ensure eyewash stations and safety showers are readily accessible.[\[20\]](#)

Storage:

- Store in a cool, dry, and well-ventilated place.[\[19\]](#)
- Keep the container tightly closed to prevent moisture absorption and contamination.[\[19\]](#)
- Store away from incompatible materials such as strong oxidizing agents and strong acids.[\[20\]](#)

Conclusion

N-Boc-2-piperidinecarboxylic acid is more than just a chemical reagent; it is a versatile and enabling tool for chemical innovation. Its unique structural features, combined with the robust and reliable chemistry of the Boc protecting group, provide a powerful platform for constructing complex molecular architectures. From fundamental peptide research to the development of life-saving therapeutics, this compound continues to be a critical component in the chemist's arsenal, empowering the synthesis of novel molecules that push the boundaries of science and medicine.

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References

- 1. nbinnno.com [nbinnno.com]
- 2. nbinnno.com [nbinnno.com]
- 3. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]
- 4. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C₁₁H₁₉NO₄ | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Boc-2-哌啶甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. N-Boc-2-piperidinecarboxylic acid | 98303-20-9 [chemicalbook.com]
- 8. N-Boc-L-哌啶-2-甲酸|N-Boc-L-pipecolinic acid|26250-84-0|参数，分子结构式，图谱信息 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Page loading... [guidechem.com]
- 11. Picolinic acid - Wikipedia [en.wikipedia.org]
- 12. datapdf.com [datapdf.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(-)-Coniine, (S)-(+)-Pelletierine, (+)-β-

Conhydrine, (S)-(-)-Ropivacaine, and Formal Synthesis of (-)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidiny)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
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